molecular formula C23H24F3N3O3S B2957080 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939893-77-3

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2957080
CAS No.: 939893-77-3
M. Wt: 479.52
InChI Key: ZEXDYEADVNCIFR-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-aminopyrazine-2-carboxamides . It has been reported to exhibit antimicrobial activity, with the most active compound against Mycobacterium tuberculosis H37Rv (Mtb) being 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thienoquinoline derivatives involves several steps, including hydrolysis, alkylation, and condensation reactions, to produce compounds with varied functional groups and structural features. These processes allow for the customization of molecules for specific scientific applications, such as the creation of novel heterocyclic systems with potential pharmacological activities (Awad, Abdel-rahman, & Bakhite, 1991). Additionally, the synthesis of carboxamide derivatives from different starting materials showcases the versatility of these compounds in generating a wide range of chemical entities for further evaluation in various fields (Khalifa et al., 2014).

Biological Activity

Carboxamide derivatives have been explored for their cytotoxic activities against various cancer cell lines, indicating their potential in the development of new anticancer agents. The structure-activity relationship studies help in understanding the impact of different substituents on biological activities, guiding the design of more effective and selective compounds (Deady et al., 2003).

Material Science Applications

In the realm of material science, compounds containing thienoquinoline moieties have been utilized in the development of novel polymeric materials. For instance, hyperbranched aromatic polyamides containing diphenylquinoxaline units exhibit unique properties, such as the ability to initiate room-temperature radical polymerization, which is of significant interest for creating thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Structural Analysis

The crystal structure and molecular geometry of related compounds have been extensively studied, providing insights into their chemical behavior and interactions. These studies are crucial for the development of compounds with desired properties and activities, as they offer a deeper understanding of the molecular basis of their functions (Polo-Cuadrado et al., 2021).

Properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c1-4-11-5-7-14-13(9-11)18(23(24,25)26)17-19(27)20(33-22(17)29-14)21(30)28-15-8-6-12(31-2)10-16(15)32-3/h6,8,10-11H,4-5,7,9,27H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDYEADVNCIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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